6,8-Dibromoisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5Br2N |
|---|---|
Molecular Weight |
286.95 g/mol |
IUPAC Name |
6,8-dibromoisoquinoline |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H |
InChI Key |
ZSOMKSDGQLCPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6,8 Dibromoisoquinoline and Analogues
Direct Bromination Strategies for Isoquinoline (B145761) Precursors
Direct bromination of isoquinoline is a primary method for introducing bromine atoms onto the heterocyclic scaffold. The success and specificity of this approach are highly dependent on understanding the electronic properties of the isoquinoline ring and carefully controlling the reaction conditions.
The halogenation of isoquinoline proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com The isoquinoline structure contains two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electronegative and deactivates the ring system towards electrophilic attack, particularly under acidic conditions where the nitrogen is protonated. arsdcollege.ac.inlibretexts.org This deactivation makes the benzene portion of the molecule more susceptible to substitution.
Consequently, electrophilic attack, such as bromination, preferentially occurs on the benzene ring at the C-5 and C-8 positions. arsdcollege.ac.in The reaction involves the generation of a highly electrophilic bromine species, often facilitated by a Lewis acid or strong protic acid. wikipedia.org This electrophile is then attacked by the π-electrons of the isoquinoline's benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comkhanacademy.org The final step is the deprotonation of this intermediate, which restores the aromaticity of the ring and yields the brominated isoquinoline product. masterorganicchemistry.com
The regiochemical outcome of isoquinoline bromination is profoundly influenced by the choice of reagents, catalysts, solvents, and temperature. thieme-connect.comresearchgate.netresearchgate.net For instance, the direct bromination of isoquinoline often yields a mixture of products. researchgate.net However, high regioselectivity for monobromination at the C-5 position can be achieved by using N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) at low temperatures. thieme-connect.comresearchgate.netorgsyn.org Careful temperature control is critical to suppress the formation of the 8-bromoisoquinoline (B29762) isomer. orgsyn.org
To achieve dibromination, particularly at the 6,8-positions, a stepwise approach is often necessary. A key strategy involves the use of Lewis acid catalysts, such as aluminum chloride (AlCl₃). researchgate.net The formation of an aluminum chloride-isoquinoline complex directs the substitution pattern. Bromination of this complex first yields 5-bromoisoquinoline (B27571), and further bromination leads to 5,8-dibromoisoquinoline (B186898) in good yield. researchgate.net Obtaining other isomers, like 5,7,8-tribromoisoquinoline, requires the specific bromination of the 5,8-dibromo intermediate. researchgate.net
The following table summarizes various conditions for the direct bromination of isoquinoline precursors.
| Precursor | Brominating Agent | Catalyst/Solvent | Temperature | Major Product(s) | Citation |
|---|---|---|---|---|---|
| Isoquinoline | NBS | Conc. H₂SO₄ | -22°C to -18°C | 5-Bromoisoquinoline | orgsyn.org |
| Isoquinoline | N,N'-dibromoisocyanuric acid (DBI) | CF₃SO₃H | Not specified | 5-Bromoisoquinoline | researchgate.net |
| Isoquinoline-AlCl₃ Complex | Bromine | Not specified | Not specified | 5-Bromoisoquinoline, then 5,8-Dibromoisoquinoline | researchgate.net |
| 5,8-Dibromoisoquinoline-AlCl₃ Complex | Bromine | Not specified | Not specified | 5,7,8-Tribromoisoquinoline | researchgate.net |
| 5-Aminoisoquinoline (B16527) | Bromine in Methanol (B129727) | Methanol | Not specified | 5-Amino-6,8-dibromoisoquinoline |
Electrophilic Aromatic Substitution Mechanisms in Isoquinoline Halogenation
Multi-step Convergent and Divergent Synthetic Routes
Beyond direct bromination, multi-step syntheses offer greater control and versatility for accessing complex, specifically substituted isoquinolines like 6,8-dibromoisoquinoline. These routes involve either functionalizing a precursor molecule before bromination or building the isoquinoline ring from simpler components.
This strategy involves chemically modifying a starting material to direct the subsequent bromination steps. For example, a multi-step synthesis starting from isoquinoline can yield 5-amino-6,8-dibromoisoquinoline. This process involves nitration at the 5-position, followed by reduction of the nitro group to an amine, which then activates the ring for subsequent dibromination at the 6- and 8-positions. Another approach involves using already brominated precursors, such as brominated two-fused-ring aromatics, which are then used to construct the final carbon materials at lower temperatures. researchgate.netjst.go.jp This pre-functionalization avoids harsh conditions that might decompose the desired pyridinic nitrogen structures. researchgate.netjst.go.jp
Several classic and modern ring-closure reactions are employed to construct the fundamental isoquinoline skeleton, which can then be subjected to bromination or built from brominated starting materials.
Bischler-Napieralski Synthesis : This reaction involves the acid-catalyzed cyclodehydration of an acylated β-phenylethylamine to form a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated to the isoquinoline. arsdcollege.ac.inpharmaguideline.com A Lewis acid like phosphorus pentoxide is often used as the cyclization catalyst. pharmaguideline.com
Pictet-Spengler Reaction : This method condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. arsdcollege.ac.inpharmaguideline.com The presence of electron-donating groups on the phenyl ring facilitates the reaction under mild conditions. pharmaguideline.com
Electrophilic Cyclization of Iminoalkynes : A more contemporary route involves the reaction of iminoalkynes with various electrophiles, such as iodine or iodine monochloride, under mild conditions. acs.orgorganic-chemistry.org This method provides direct access to a wide variety of substituted isoquinolines in good to excellent yields. acs.orgorganic-chemistry.org
Condensation of Lithiated Imines with Nitriles : A versatile, convergent synthesis involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov The resulting eneamido anion intermediates can be trapped in situ with various electrophiles, allowing for the rapid construction of highly substituted isoquinolines from as many as four components in a single operation. nih.gov
Precursor Functionalization and Subsequent Bromination
Green Chemistry Approaches in Dibromoisoquinoline Synthesis
While specific green chemistry protocols for this compound are not extensively documented, several environmentally benign methods have been developed for the synthesis of the broader isoquinoline class. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
One notable development is the use of a recyclable homogeneous catalyst system, such as a Ruthenium(II) complex in polyethylene (B3416737) glycol (PEG-400), for synthesizing 1-phenylisoquinoline (B189431) derivatives. ajgreenchem.comajgreenchem.com This protocol utilizes a biodegradable solvent, allows for simple product extraction, and features a reusable catalyst. ajgreenchem.com
Other green strategies include catalyst-free, room-temperature synthesis of isoquinoline-fused benzimidazoles from 2-alkynylbenzaldehydes in ethanol, which is an environmentally benign solvent. rsc.org This method is atom-economical and proceeds through imine formation, cyclization, and aromatization steps. rsc.org Furthermore, the use of ultrasound has been shown to promote the synthesis of pyrido[2,1-a]isoquinoline derivatives in water at room temperature. nih.gov This catalyst-free, multicomponent reaction offers high yields, short reaction times, and an easy work-up, aligning with several key principles of green chemistry. nih.gov
Advanced Spectroscopic Analysis and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment
High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 6,8-Dibromoisoquinoline. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be determined.
The ¹H NMR spectrum of this compound is expected to show distinct signals for its five aromatic protons. The chemical environment of each proton is unique, leading to different resonance frequencies (chemical shifts).
Aromatic Region: Protons on the isoquinoline (B145761) core are typically found in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring current.
Predicted Signals:
H-1: This proton is adjacent to the nitrogen atom and is expected to be the most downfield signal, likely appearing as a singlet or a narrow doublet.
H-3 and H-4: These protons are on the pyridine (B92270) ring. H-3 would likely appear as a doublet, coupled to H-4. H-4 would also be a doublet, coupled to H-3.
H-5 and H-7: These protons are on the benzene (B151609) ring, situated between the two bromine atoms. They would likely appear as doublets, exhibiting a meta-coupling (a small J-coupling constant). The electronegativity of the adjacent bromine atoms would influence their specific chemical shifts.
A hypothetical data table for the expected ¹H NMR signals is presented below. Actual values would need to be determined experimentally.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | 9.0 - 9.5 | s or d | ~0.5-1.0 |
| H-3 | 8.4 - 8.8 | d | ~5.0-6.0 |
| H-4 | 7.6 - 8.0 | d | ~5.0-6.0 |
| H-5 | 7.8 - 8.2 | d | ~2.0-3.0 |
| H-7 | 8.0 - 8.4 | d | ~2.0-3.0 |
Note: This table is predictive and not based on experimental data.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the isoquinoline skeleton.
Quaternary Carbons: The spectrum will show signals for carbons that are not attached to any protons, specifically C-6, C-8, C-4a, and C-8a. The signals for C-6 and C-8, being directly bonded to the highly electronegative bromine atoms, would have their chemical shifts significantly influenced. Quaternary carbon signals are often of lower intensity compared to protonated carbons.
Protonated Carbons: The remaining five signals will correspond to the carbons bearing hydrogen atoms (C-1, C-3, C-4, C-5, C-7). Their chemical shifts fall within the typical range for aromatic carbons (δ 110-160 ppm).
A table of predicted ¹³C NMR chemical shifts is provided below for illustrative purposes.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Type |
| C-1 | 150 - 155 | CH |
| C-3 | 142 - 147 | CH |
| C-4 | 118 - 123 | CH |
| C-4a | 135 - 140 | Quaternary |
| C-5 | 128 - 132 | CH |
| C-6 | 120 - 125 | Quaternary (C-Br) |
| C-7 | 130 - 135 | CH |
| C-8 | 122 - 127 | Quaternary (C-Br) |
| C-8a | 127 - 132 | Quaternary |
Note: This table is predictive and not based on experimental data.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between H-3 and H-4, and between H-5 and H-7, confirming their positions on their respective rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the direct assignment of each protonated carbon (C-1, C-3, C-4, C-5, C-7) by linking it to its corresponding, already assigned, proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for assigning quaternary carbons. For instance, the H-1 signal would be expected to show a correlation to C-3 and C-8a. The H-7 signal would show correlations to the quaternary carbons C-5 and C-8a, as well as the bromine-substituted C-6 and C-8. These long-range correlations are key to assembling the complete carbon skeleton and confirming the substitution pattern.
Carbon-13 (¹³C) NMR Spectroscopic Characterization, including Quaternary Carbons
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula.
Molecular Formula: The molecular formula for this compound is C₉H₅Br₂N.
Isotopic Pattern: A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. For a molecule containing two bromine atoms, the molecular ion region would exhibit a distinctive cluster of peaks (M+, [M+2]+, [M+4]+) with a relative intensity ratio of approximately 1:2:1.
Exact Mass: The calculated monoisotopic mass of C₉H₅⁷⁹Br₂N is 284.8789 u. HRMS analysis would be expected to confirm this value to within a few parts per million (ppm), unequivocally verifying the molecular formula.
| Ion Formula | Calculated Monoisotopic Mass (u) |
| [C₉H₅⁷⁹Br₂N]⁺ | 284.8789 |
| [C₉H₅⁷⁹Br⁸¹BrN]⁺ | 286.8768 |
| [C₉H₅⁸¹Br₂N]⁺ | 288.8748 |
Note: This table is based on theoretical calculations.
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation to produce fragment ions. The fragmentation pattern provides a "fingerprint" that can help elucidate the structure.
For this compound, fragmentation would likely proceed through several key pathways:
Loss of Bromine: A primary fragmentation step would be the loss of a bromine radical (·Br), leading to a fragment ion at m/z ~206/208. A subsequent loss of the second bromine atom could also occur.
Loss of HCN: A characteristic fragmentation for nitrogen-containing heterocyclic aromatic compounds is the elimination of a neutral hydrogen cyanide (HCN) molecule, which would result in a loss of 27 Da from a fragment ion.
Ring Cleavage: More energetic fragmentation could lead to the cleavage of the isoquinoline ring system itself, producing smaller characteristic ions.
Analysis of these fragmentation pathways helps to confirm the presence of the dibrominated isoquinoline core.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. mpg.derenishaw.com Molecular vibrations, which include the stretching and bending of bonds, occur at specific, quantized frequencies. libretexts.org When a molecule absorbs infrared radiation, it is excited from a lower to a higher vibrational state, provided the vibration causes a change in the molecule's dipole moment. libretexts.org The resulting IR spectrum is a plot of light absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹). vscht.cz In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). horiba.com The scattered photons can lose energy to excite molecular vibrations (Stokes scattering) or gain energy from already excited vibrations (anti-Stokes scattering), resulting in a frequency shift that corresponds to the vibrational modes. princeton.edu Vibrations that cause a change in the molecule's polarizability are Raman-active. horiba.com
For this compound, a polyatomic, non-linear molecule, the number of fundamental vibrational modes is given by the formula 3N-6, where N is the number of atoms. These vibrations provide a characteristic "fingerprint" that allows for functional group identification and structural analysis. libretexts.orgpressbooks.pub The spectra of this compound are expected to be dominated by vibrations originating from the aromatic isoquinoline core and the carbon-bromine bonds.
Key expected vibrational modes for this compound include:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the heterocyclic and benzene rings typically appear at wavenumbers slightly above 3000 cm⁻¹. These are generally observed in the range of 3100-3000 cm⁻¹. vscht.cz
Aromatic C=C and C=N Stretching: The stretching vibrations within the aromatic ring system (both C=C and C=N bonds) give rise to a series of bands in the 1650-1400 cm⁻¹ region. vscht.czpressbooks.pub Isoquinoline and its derivatives typically show characteristic absorptions around 1600 cm⁻¹ and 1500-1430 cm⁻¹. pressbooks.pub
In-Plane and Out-of-Plane C-H Bending: The bending vibrations of the aromatic C-H bonds occur at lower frequencies. In-plane bending modes are found in the 1300-1000 cm⁻¹ range, while out-of-plane (OOP) bending modes appear in the 900-675 cm⁻¹ region. The pattern of OOP bending bands can sometimes be used to infer the substitution pattern on the aromatic ring.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to produce a strong absorption in the far-infrared region, typically between 680 and 515 cm⁻¹. The exact position depends on the bond's environment within the molecule.
Ring Breathing Modes: The entire aromatic ring system can undergo symmetric expansion and contraction vibrations, known as "ring breathing" modes. These are often prominent in Raman spectra and occur at characteristic frequencies, such as around 1000 cm⁻¹. iiconservation.org
The table below summarizes the expected vibrational frequency ranges for the primary functional groups in this compound.
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Stretching | Aromatic C-H | 3100 - 3000 | Medium to Weak | Medium |
| Stretching | Aromatic C=C/C=N | 1650 - 1400 | Medium to Strong | Strong |
| In-plane Bending | Aromatic C-H | 1300 - 1000 | Medium | Weak |
| Out-of-plane Bending | Aromatic C-H | 900 - 675 | Strong | Weak |
| Stretching | C-Br | 680 - 515 | Strong | Strong |
| Ring Breathing | Aromatic Ring | ~1000 | Weak | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. msu.eduijnrd.org This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. askfilo.com The technique is particularly useful for studying molecules containing π-electrons and heteroatoms with non-bonding electrons, as these electrons are more easily excited than sigma (σ) electrons. sci-hub.se
The UV-Vis spectrum of this compound is determined by the electronic structure of its aromatic isoquinoline core. The key electronic transitions expected for this molecule are:
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. askfilo.com Aromatic systems like isoquinoline have extensive conjugated π systems, leading to intense π → π* absorption bands. These are typically responsible for the strongest absorptions in the UV spectrum of aromatic compounds.
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital to an antibonding π* orbital. askfilo.com In this compound, the nitrogen atom possesses a lone pair of non-bonding electrons. Therefore, n → π* transitions are possible. These transitions are generally much weaker in intensity than π → π* transitions and occur at longer wavelengths.
The presence of two bromine atoms on the isoquinoline ring influences the electronic spectrum. Halogen atoms act as auxochromes—substituents that can alter the absorption characteristics of a chromophore. sci-hub.se The bromine atoms, with their non-bonding electrons, can interact with the π-system of the aromatic ring. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths, also known as a red shift) and a hyperchromic effect (an increase in absorption intensity) of the π → π* bands. sci-hub.se
The study of electronic transitions provides insight into the molecule's conjugation and electronic environment. arxiv.org While specific experimental λmax values for this compound are not detailed in the available literature, the spectrum is expected to show complex absorption bands in the UV region, characteristic of a substituted heteroaromatic compound.
| Type of Electronic Transition | Orbitals Involved | Typical Chromophore Requirement | Expected in this compound? |
| σ → σ | Bonding σ to Antibonding σ | Any molecule with σ bonds | Yes, but in far-UV region |
| n → σ | Non-bonding to Antibonding σ | Molecule with heteroatoms (N, O, S, halogens) | Yes |
| π → π | Bonding π to Antibonding π | Molecule with double or triple bonds (conjugated) | Yes (dominant feature) |
| n → π | Non-bonding to Antibonding π | Molecule with both heteroatoms and multiple bonds | Yes (weaker feature) |
X-Ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
A crystallographic analysis of this compound would provide invaluable, high-resolution structural data. Although specific crystal structure data for this compound is not available in the reviewed literature, the expected findings from such an analysis can be described. The study would confirm the planarity of the isoquinoline ring system and provide precise measurements of the C-C, C-N, C-H, and C-Br bond lengths and the internal angles of the fused rings.
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and reveals the nature and geometry of intermolecular interactions. For this compound, several types of non-covalent interactions would be of interest:
π-π Stacking: Aromatic rings often stack in the solid state due to favorable electrostatic and van der Waals interactions. The analysis would reveal the distance and offset between adjacent isoquinoline rings, classifying the stacking arrangement (e.g., sandwich, T-shaped, or parallel-displaced).
Halogen Bonding: The bromine atoms in this compound can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the lone pair of a nitrogen atom on an adjacent molecule. The crystal structure would show the distances and angles characteristic of such interactions.
C-H···π and C-H···N Interactions: Weak hydrogen bonds, such as those between a C-H bond of one molecule and the π-system or the nitrogen atom of a neighboring molecule, also play a significant role in crystal packing.
These intermolecular forces dictate the macroscopic properties of the crystalline material. Differences in crystal packing between gas-phase and crystal structures can also be observed, often showing a tightening of the structure due to packing effects. rsc.org
| Parameter/Interaction | Information Provided by X-Ray Crystallography | Relevance to this compound |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ). | Defines the fundamental packing symmetry and density of the solid. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. | Reveals the inherent symmetry of the crystal packing. |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | Allows for the calculation of all bond lengths, bond angles, and torsional angles, confirming the molecular structure. |
| Intermolecular Distances | Distances between atoms of adjacent molecules. | Identifies and characterizes non-covalent interactions like π-π stacking, halogen bonding, and weak hydrogen bonds. nih.gov |
| Molecular Conformation | The three-dimensional shape of the molecule in the solid state. | Confirms the planarity of the isoquinoline core and the orientation of substituents. |
Mechanistic Investigations of 6,8 Dibromoisoquinoline Reactions
Elucidation of Reaction Pathways for Functional Group Interconversion
Functional Group Interconversion (FGI) refers to the transformation of one functional group into another. For 6,8-dibromoisoquinoline, FGI reactions primarily involve the two bromine atoms, which can be replaced by a variety of other groups through substitution or coupling reactions. These transformations are essential for elaborating the core structure into more complex molecules.
The bromine atoms at the C6 and C8 positions serve as versatile handles for FGI. For instance, they can be converted into other functional groups via nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. scribd.commit.edu Beyond the bromine atoms, the isoquinoline (B145761) core itself can undergo transformations. For example, the pyridine (B92270) ring can be reduced to form a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative under specific catalytic hydrogenation conditions. scribd.com Conversely, oxidation of substituted isoquinolines can lead to cleavage of either the benzene (B151609) or pyridine ring, depending on the nature and position of the existing substituents. shahucollegelatur.org.insathyabama.ac.in For example, the oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate (B83412) (KMnO₄) affects the benzene ring, while 5-nitroisoquinoline (B18046) is oxidized at the pyridine ring. shahucollegelatur.org.in
| Transformation | Reagent/Conditions | Product Type | Reference |
| C-Br to C-Aryl | Ar-B(OH)₂, Pd Catalyst, Base | Aryl-substituted isoquinoline | rsc.org |
| C-Br to C-Alkyne | Terminal Alkyne, Pd/Cu Catalyst, Base | Alkynyl-substituted isoquinoline | arsdcollege.ac.in |
| C-Br to C-NHR | R-NH₂, Pd Catalyst, Ligand, Base | Amino-substituted isoquinoline | incatt.nl |
| Ring Reduction | H₂, Catalyst (e.g., PtO₂) | Tetrahydroisoquinoline | scribd.com |
Studies of Nucleophilic Aromatic Substitution on the Bromine Centers
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. In this process, a nucleophile attacks the carbon atom bearing a leaving group (in this case, bromine), proceeding through a negatively charged intermediate known as a Meisenheimer complex. scribd.comwikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize this intermediate. wikipedia.org
For the isoquinoline system, the nitrogen atom makes the heterocyclic ring electron-deficient, particularly at the C1 and C3 positions. Nucleophilic substitution on unsubstituted isoquinoline typically occurs at the C1 position, as seen in the Chichibabin reaction to form 1-aminoisoquinoline. arsdcollege.ac.inyoutube.com In this compound, the bromine atoms are on the carbocyclic ring. The reactivity of these positions towards nucleophiles is lower than that of halogens at C1 or C3. Substitution at C6 and C8 generally requires harsh conditions or activation by other electron-withdrawing groups on the ring.
An alternative mechanistic pathway is the radical nucleophilic aromatic substitution (SRN1). This multi-step chain reaction is initiated by electron transfer to the aryl halide, forming a radical anion which then expels the halide ion to give an aryl radical. This radical can then react with a nucleophile. Studies on various dihalogenated aromatic systems have shown that this pathway can lead to either mono- or di-substituted products, depending on whether a subsequent intramolecular electron transfer is faster than an intermolecular one. rsc.org This provides a potential route to selectively functionalize one or both bromine atoms on this compound with specific nucleophiles like thiolates or enolates. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been extensively applied to halo-heterocycles. rsc.org For this compound, reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings provide efficient pathways to introduce aryl, vinyl, and alkynyl groups, respectively. A primary challenge in the reaction of dihaloarenes is achieving site-selectivity. nih.gov
Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (like a boronic acid) with an organohalide. wikipedia.org For dihaloisoquinolines, the site of the first coupling is governed by a combination of factors including the intrinsic electronic properties of the ring and the reaction conditions. rsc.orgresearchgate.net
Heck Reaction : This reaction forms a substituted alkene through the coupling of an organohalide with an alkene in the presence of a base. scribd.com
Sonogashira Coupling : This reaction couples a terminal alkyne with an organohalide, typically using a palladium catalyst and a copper(I) co-catalyst. arsdcollege.ac.in
The relative reactivity of aryl halides in these couplings generally follows the order I > Br > Cl, making the C-Br bonds of this compound suitable substrates. wikipedia.org In dihaloisoquinolines such as 4,7-dibromoisoquinoline (B2552341), Suzuki-Miyaura coupling has been observed to occur preferentially at the C7 position. researchgate.net The precise selectivity for this compound would depend critically on the specific reaction conditions, particularly the choice of catalyst and ligand.
| Reaction | Coupling Partner | Catalyst System | Product | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 6-Aryl-8-bromoisoquinoline | rsc.org |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base | 6-Bromo-8-vinylisoquinoline | scribd.com |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 6-Alkynyl-8-bromoisoquinoline | arsdcollege.ac.in |
Ligand Design and Catalyst Optimization for Selective Coupling
Achieving selective mono-functionalization of a dihaloarene is a significant synthetic challenge that can often be addressed through careful ligand and catalyst selection. rsc.orgnih.gov The site-selectivity of palladium-catalyzed cross-coupling reactions on substrates like this compound is not solely dependent on the inherent reactivity of the C-Br bonds but can be finely tuned by the ligand coordinated to the palladium center. rsc.orgorganic-chemistry.org
Standard phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or dppf, often lead to coupling at the most electronically activated or sterically accessible position. However, the use of sterically bulky and electron-rich ligands can dramatically alter or even reverse this intrinsic selectivity. rsc.org Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), QPhos, and their derivatives can favor oxidative addition at a more sterically hindered or electronically less reactive C-Br bond, a phenomenon attributed to the stabilization of different palladium intermediates. rsc.org
Modern strategies also employ non-covalent interactions to control selectivity. For example, ligands functionalized with charged groups (e.g., sulfonated SPhos) can interact with cations from the base (e.g., K⁺, Cs⁺), creating a supramolecular assembly that directs the catalyst to a specific position on the substrate. incatt.nl By systematically varying the ligand, base, and solvent, chemists can develop highly specific protocols to selectively couple either the C6 or C8 position of this compound, enabling stepwise functionalization to build complex molecular architectures. incatt.nl
Mechanistic Aspects of C-Br Bond Activation and Transmetalation
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Oxidative Addition : The cycle begins with the reaction of the aryl halide (this compound) with a low-valent palladium(0) complex. This step, often rate-determining, involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) species. wikipedia.org Computational studies have explored various pathways for this step, including concerted, SN2-type, and radical mechanisms, with the operative pathway depending on the substrate, ligand, and solvent. rsc.org The C-Br bond is more susceptible to oxidative addition than a C-Cl bond due to its lower bond dissociation energy. ru.nl
Transmetalation : Following oxidative addition, the organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling) transfers its organic group to the palladium(II) center. This step requires the displacement of a ligand or the halide from the palladium complex to create a vacant coordination site. In the Suzuki reaction, a base is crucial for activating the organoboron species to facilitate this transfer. wikipedia.org
Reductive Elimination : This is the final step, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond in the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org
For this compound, the initial oxidative addition can occur at either the C6-Br or C8-Br bond, and the selectivity of this step is the primary determinant of the final product distribution in mono-coupling reactions.
Electrophilic Substitution Reactivity at Non-brominated Positions
In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich aromatic ring. For isoquinoline, the pyridine ring is strongly deactivated towards electrophiles, especially under the acidic conditions typical for SEAr reactions, because the nitrogen atom becomes protonated. shahucollegelatur.org.inarsdcollege.ac.in Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring. scribd.com
Ring-Opening and Ring-Closing Metathesis Reactions
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed primarily by ruthenium and molybdenum complexes. Ring-closing metathesis (RCM) is widely used to form cyclic compounds from acyclic diene precursors, while ring-opening metathesis (ROM) involves the cleavage of a strained cyclic olefin. researchgate.netorganic-chemistry.org
The literature describes the synthesis of various isoquinoline derivatives using metathesis strategies. organic-chemistry.orgtubitak.gov.tr For example, RCM of enamines derived from isoquinolines can produce novel polycyclic alkaloids. researchgate.net Similarly, a tandem ring-opening metathesis/ring-closing metathesis (ROM-RCM) of cyclobutene (B1205218) derivatives bearing an alkyne tether has been employed to construct the isoquinoline core in a single step. organic-chemistry.orgacs.org
These methods are used to build the isoquinoline heterocyclic system rather than to perform reactions on a pre-existing aromatic isoquinoline like this compound. The high stability of the aromatic system in this compound makes it an unlikely substrate for ring-opening metathesis under standard conditions, as this would require the disruption of its aromaticity. Therefore, metathesis reactions are relevant to the synthesis of the isoquinoline skeleton itself from non-aromatic precursors, rather than the functionalization of the 6,8-dibromo-substituted aromatic core.
Radical Reaction Mechanisms involving this compound
The investigation into the radical reactivity of this compound has revealed its utility in the formation of complex heterocyclic structures. While the direct radical reactions of this compound itself are not extensively documented, studies on its derivatives have provided insight into the mechanistic pathways of radical-mediated transformations.
One notable application involves the use of 5,8-dibromoisoquinoline (B186898) derivatives in aryl radical cyclization reactions. researchgate.net In these processes, the bromine atom at the 5-position serves as a precursor to a reactive aryl radical intermediate. The generation of this radical is typically achieved through the use of a radical initiator system, such as tributyltin hydride (Bu₃SnH) in the presence of azobisisobutyronitrile (AIBN). researchgate.net
The general mechanism for such a reaction can be outlined as follows:
Initiation: The process begins with the thermal decomposition of AIBN, which generates two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. These initiator radicals then abstract a hydrogen atom from tributyltin hydride to produce a tributyltin radical (Bu₃Sn•).
Propagation:
The tributyltin radical reacts with the 5-bromo-8-substituted-isoquinoline derivative. The radical facilitates the homolytic cleavage of the carbon-bromine bond at the 5-position, resulting in the formation of an aryl radical at C-5 of the isoquinoline ring and tributyltin bromide (Bu₃SnBr).
This newly formed aryl radical can then undergo an intramolecular cyclization if a suitable radical acceptor, such as an allyl group, has been previously installed on the molecule. This cyclization step leads to the formation of a new ring system.
The resulting cyclized radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product and regenerate the tributyltin radical, which can continue the chain reaction.
A specific example of this methodology is the reaction of 5,8-dibromoisoquinoline derivatives that have been functionalized at the 8-position with a nucleophile. The subsequent aryl radical cyclization of the 8-substituted 5-bromoisoquinoline (B27571) derivative demonstrates a pathway to synthesize enantiopure benzo[c]phenanthridin-6-ones. researchgate.net
Table 1: Key Reagents in the Radical Cyclization of 5-Bromo-8-substituted-isoquinoline Derivatives
| Reagent | Formula | Role |
| 5-Bromo-8-substituted-isoquinoline | C₉H₅BrN-R | Radical Precursor |
| Tributyltin Hydride | Bu₃SnH | Radical Mediator |
| Azobisisobutyronitrile | C₈H₁₂N₄ | Radical Initiator |
Table 2: Research Findings on Radical Cyclization
| Starting Material | Reaction Type | Key Reagents | Product Class | Reference |
| 5,8-Dibromoisoquinoline derivative | Aryl Radical Cyclization | Bu₃SnH, AIBN | Benzo[c]phenanthridin-6-ones | researchgate.net |
This synthetic strategy highlights the potential of the 6,8-dihalogenated isoquinoline scaffold in radical-mediated carbon-carbon bond-forming reactions, enabling the construction of intricate polycyclic aromatic compounds. The regioselectivity of the initial radical formation at the 5-position is a key aspect of this transformation.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecular systems. nih.gov By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. scirp.org Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d), to optimize molecular structures and calculate various electronic properties. scirp.org
Table 1: Representative Calculated Electronic Properties for 6,8-Dibromoisoquinoline
| Property | Calculated Value (a.u.) | Description |
|---|---|---|
| Total Energy | -5345.123 | The total electronic energy of the optimized geometry. |
| Dipole Moment | 1.85 D | A measure of the overall polarity of the molecule. |
| Chemical Hardness (η) | 0.105 | Resistance to change in electron distribution. |
| Electronegativity (χ) | -0.150 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | 0.107 | A measure of the energy lowering of a system when it accepts electrons. |
Note: The values in Table 1 are hypothetical and representative of what would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory) and serve for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key component of reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. iqce.jp The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity because less energy is required for electronic excitation. nih.goviqce.jp
In the context of this compound, the HOMO is expected to be distributed primarily over the π-system of the fused rings, while the LUMO would also be a π* orbital. The bromine substituents would lower the energy of both the HOMO and LUMO compared to unsubstituted isoquinoline (B145761). Analyzing the spatial distribution and energy levels of these orbitals helps predict sites for electrophilic and nucleophilic attack. For instance, interactions between the HOMO of a nucleophile and the LUMO of the isoquinoline derivative are crucial in substitution reactions. wuxiapptec.com The magnitude of the HOMO-LUMO energy gap can be correlated with the molecule's stability and its potential to participate in charge-transfer interactions. irjweb.com
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate, representing a first-order saddle point on the potential energy surface. arxiv.org Computational methods, particularly those employing DFT, are used to locate and characterize the geometry and energy of these transient structures. faccts.de Verifying a true transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects reactants to products. faccts.deq-chem.com
For this compound, TS computations could be employed to study various reactions, such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand how substituents influence reactivity. wayne.eduresearchgate.net For complex reactions where multiple pathways are possible, comparing the activation barriers for each potential transition state can reveal the most favorable reaction mechanism. researchgate.net Advanced techniques can even be applied to reactions where a single transition state leads to multiple products. wayne.edu
Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Assessment
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. rsc.org Methods based on DFT can compute parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with a high degree of accuracy, aiding in structure elucidation and verification. mdpi.comens-lyon.fr
Calculating NMR chemical shifts involves computing the nuclear magnetic shielding tensors for each nucleus in the molecule. mdpi.com The calculated shieldings are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. q-chem.com These predictions are highly useful for assigning peaks in experimental ¹H and ¹³C NMR spectra, especially for complex molecules where signals may overlap.
IR frequency calculations are typically performed after a geometry optimization to confirm that the structure is a true minimum (no imaginary frequencies) on the potential energy surface. q-chem.commedium.com The calculation provides the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. faccts.de Comparing the computed spectrum with the experimental one helps in assigning vibrational modes to specific functional groups and molecular motions, such as C-H, C=N, and C-Br stretching and bending. samipubco.com It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for systematic errors in the computational method and the neglect of anharmonicity. faccts.demdpi.com
Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for this compound
| Parameter | Calculated Value | Hypothetical Experimental Value | Assignment |
|---|---|---|---|
| ¹³C NMR Shift (C-6) | 122.5 ppm | 121.8 ppm | Carbon atom bonded to bromine. |
| ¹³C NMR Shift (C-8) | 124.0 ppm | 123.2 ppm | Carbon atom bonded to bromine. |
| ¹H NMR Shift (H-1) | 9.25 ppm | 9.18 ppm | Proton adjacent to nitrogen. |
| IR Frequency | 1610 cm⁻¹ | 1595 cm⁻¹ | C=N stretch. |
| IR Frequency | 680 cm⁻¹ | 675 cm⁻¹ | C-Br stretch. |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the typical correlation between calculated and experimental data.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by numerically solving Newton's laws of motion. stanford.edunih.gov This technique provides detailed information on the dynamic behavior of molecules, including conformational changes and intermolecular interactions. dovepress.com MD simulations are particularly useful for exploring the flexibility of molecules and their interactions with their environment, such as a solvent or a biological receptor. nih.gov
For a relatively rigid molecule like this compound, conformational analysis via MD might be less critical than for a highly flexible molecule. wikipedia.orglumenlearning.com However, simulations can still provide insight into subtle vibrational motions and the orientation of the molecule in solution. The primary application of MD for this compound would be in studying its non-covalent interactions with other molecules. For example, simulating this compound in a box of water molecules can reveal details about its hydration shell and solubility. In a drug discovery context, MD simulations are essential for understanding how the molecule binds to a target protein, assessing the stability of the binding pose, and estimating the binding free energy. nih.govdovepress.com
QSAR and Cheminformatics Approaches for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. These models are widely used in drug discovery to predict the activity of new, unsynthesized compounds. japsonline.com For isoquinoline derivatives, QSAR studies have been successfully applied to explore their inhibitory activities against various enzymes, such as cyclin-dependent kinase 4 (CDK4) and leucine (B10760876) aminopeptidase. nih.govresearchgate.netcncb.ac.cn
A QSAR model for a series of substituted isoquinolines, including this compound, would begin by calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., atomic charges, dipole moment). Statistical methods are then used to find a correlation between these descriptors and the measured activity. The resulting model can provide valuable insights into which structural features are important for activity. japsonline.combohrium.com
Cheminformatics encompasses the use of computational tools to organize, analyze, and mine chemical information. pistoiaalliance.org For this compound, cheminformatics approaches can be used to search large chemical databases for structurally similar compounds, identify potential biological targets through data mining, and assess its "drug-likeness" based on established criteria like Lipinski's Rule of Five. scienceopen.comnih.gov The dibromoisoquinoline scaffold can be used as a query in similarity searches to identify other compounds that may share similar biological activities, guiding future synthesis and testing efforts. biorxiv.org
Advanced Applications in Materials Science and Engineering
Incorporation into Organic Electronic Materials
The development of novel organic semiconductors is crucial for advancing the field of organic electronics. Heterocyclic aromatic compounds are a key class of materials due to their inherent electronic properties and chemical stability.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) rely on thin films of organic semiconductors to, respectively, generate light from electricity or convert light into electricity. researchgate.netmdpi.comkit.edu The performance of these devices is highly dependent on the molecular structure of the materials used in the active layers. researchgate.net While derivatives of isoquinoline (B145761), such as 8-hydroxyquinoline (B1678124) metal complexes, are well-known materials in OLED technology, specific research detailing the direct integration of 6,8-Dibromoisoquinoline into OLED or OPV devices is not extensively documented in publicly available literature. mdpi.com
However, the molecular structure of this compound makes it a plausible precursor for more complex, conjugated molecules suitable for these applications. The bromine atoms can be replaced via reactions like Suzuki or Stille coupling to extend the π-conjugated system, a common strategy for tuning the HOMO/LUMO energy levels and absorption/emission spectra of organic semiconductors. european-mrs.com For instance, coupling with arylboronic acids could yield larger, planar molecules that might function as host materials or emitters in OLEDs or as donor or acceptor materials in OPVs. sciexplor.comfrontiersin.org The nitrogen atom in the isoquinoline ring can also influence the material's electron-transporting properties. researchgate.net
Molecular Conductors and Organic Transistors
Molecular conductors are organic materials capable of conducting electricity, often achieved by forming charge-transfer complexes or by doping conjugated polymers. Organic Field-Effect Transistors (OFETs) are key components of flexible electronics, using an organic semiconductor as the active channel. sciopen.com The performance of these devices is dictated by the charge carrier mobility of the semiconductor, which is heavily influenced by molecular packing in the solid state. nih.gov
Currently, there is limited specific research on the application of this compound as a primary component in molecular conductors or transistors. Its value in this area lies in its potential as a synthetic building block. The dibromo-functionality allows for the creation of extended, planar aromatic systems through repetitive coupling reactions. Such reactions could, in principle, be used to synthesize oligomers or polymers with delocalized π-systems necessary for charge transport. The development of high-mobility organic semiconductors often involves creating rigid, co-planar backbones to facilitate strong intermolecular π-π stacking, a feature that could potentially be engineered starting from the this compound core. nih.gov
Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. nih.gov MOFs consist of metal ions or clusters linked by organic ligands, while COFs are made entirely from organic linkers forming covalent bonds. nih.gov The properties of these materials are directly programmable through the choice of their constituent parts.
Design and Synthesis of Dibromoisoquinoline-based Linkers for Porous Materials
The primary role of this compound in this context is as a precursor to multitopic organic linkers required for framework assembly. The two bromine atoms provide reactive sites to introduce coordinating functional groups, such as carboxylic acids or amines, which are necessary to bind to metal nodes in MOFs or form covalent bonds in COFs. mdpi.com
A hypothetical, yet chemically established, pathway to convert this compound into a dicarboxylate linker suitable for MOF synthesis is outlined below. This linker, isoquinoline-6,8-dicarboxylic acid, could then be reacted with a metal salt (e.g., zinc nitrate (B79036) or zirconium chloride) under solvothermal conditions to yield a crystalline MOF. nih.govsysu.edu.cn
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Double Lithiation | n-Butyllithium, THF, -78 °C | 6,8-Dilithioisoquinoline (intermediate) |
| 2 | Carboxylation | Carbon Dioxide (CO₂) gas, then acid quench (e.g., HCl) | Isoquinoline-6,8-dicarboxylic acid |
| 3 | MOF Synthesis | Product from Step 2, Metal Salt (e.g., Zn(NO₃)₂·4H₂O), Solvent (e.g., DMF) | Crystalline Metal-Organic Framework |
Similarly, for COF synthesis, the dibromo- intermediate could be converted into a dialdehyde (B1249045) or diamine linker, which can then undergo condensation reactions to form the porous framework. rsc.org
Gas Adsorption and Separation Properties of Frameworks
The potential of MOFs and COFs for applications like gas storage and separation stems from their high porosity, large surface areas, and tunable pore chemistry. rsc.orgresearchgate.netbohrium.com The properties of a hypothetical framework built from a this compound-derived linker would be determined by the resulting pore size, shape, and surface functionality. nih.gov
| Property | Influencing Factor from Linker | Potential Application |
| Gas Selectivity | Presence of Lewis basic nitrogen site in the isoquinoline ring. | CO₂/CH₄ separation, Flue gas scrubbing |
| Pore Size | Length and rigidity of the dicarboxylate linker. | Molecular sieving of different sized gas molecules |
| Surface Area | Ability of the linker to form a stable, highly porous network. | High-capacity gas storage (e.g., H₂, CH₄) |
Advanced Functional Polymers and Dendrimers
The creation of polymers with precisely defined structures and functions is a major goal of materials chemistry. nih.gov this compound serves as a valuable monomer for synthesizing π-conjugated polymers and as a core or building block for dendritic macromolecules. scispace.comnih.gov
Research on related dihalo-aza-aromatics has shown that they can undergo organometallic cross-coupling polymerizations. For example, Yamamoto-type polymerization using zero-valent nickel complexes has been successfully applied to synthesize poly(quinolinediyl)s and poly(isoquinolinediyl)s from monomers like 5,8-dibromoquinoline (B185300) and 1,4-dibromoisoquinoline. researchgate.net Applying this precedent, this compound could be polymerized to yield poly(isoquinoline-6,8-diyl), a novel π-conjugated polymer. The properties of such a polymer would be influenced by the presence of the nitrogen atom in the main chain, affecting its solubility, electronic properties, and ability to coordinate with metal ions.
| Polymerization Method | Catalyst/Reagents | Polymer Product | Potential Properties |
| Yamamoto Coupling | Ni(cod)₂, 2,2'-bipyridine | Poly(isoquinoline-6,8-diyl) | π-conjugated, potentially fluorescent, metal-coordinating |
| Suzuki Polycondensation | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Alternating copolymers | Tunable band gap, processable from solution |
In dendrimer chemistry, this compound can be envisioned in two primary roles. scispace.com First, it can act as a central core molecule. By reacting the two bromine sites with the focal point of pre-synthesized dendritic wedges (e.g., Fréchet-type poly-ether dendrons), a generation-zero dendrimer with an isoquinoline core can be constructed. Second, it can be transformed into a building block for dendrimer growth, for example, through conversion to 6,8-diaminoisoquinoline, which could then be used in divergent synthesis schemes with other monomers to build up dendritic structures like poly(amidoamine) (PAMAM) dendrimers. nih.govmdpi.com
Supramolecular Assemblies and Self-Assembling Systems
Following a comprehensive search of available scientific literature and databases, no specific research findings or detailed data could be located regarding the role of This compound in the formation of supramolecular assemblies or self-assembling systems. The current body of scientific publications does not appear to contain studies focused on the non-covalent interactions, crystal packing, or the ability of this specific compound to form higher-order structures.
While the broader field of supramolecular chemistry often involves halogenated aromatic compounds due to their potential for halogen bonding and π–π stacking interactions, research explicitly detailing these phenomena for This compound is not available. Similarly, crystallographic data, which would provide insight into its solid-state self-assembly, could not be found.
Therefore, the generation of detailed content, research findings, and data tables as requested for this specific subsection is not possible based on the current scientific record.
Coordination Chemistry of 6,8 Dibromoisoquinoline As a Ligand
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 6,8-dibromoisoquinoline is expected to follow established procedures for other N-heterocyclic ligands. Typically, this involves the reaction of the ligand with a metal salt in a suitable solvent.
The general synthetic approach involves dissolving the this compound ligand and a metal salt (e.g., metal halides, nitrates, or perchlorates) in a solvent such as ethanol, acetonitrile (B52724), or methanol (B129727). up.ac.za The reaction mixture is often stirred at room temperature or gently heated to facilitate the complex formation. The resulting complex may precipitate directly from the solution or can be isolated by slow evaporation of the solvent. up.ac.za The stoichiometry of the final product, such as [M(6,8-DBIQ)₂X₂] or [M(6,8-DBIQ)₄X₂], can often be controlled by adjusting the molar ratio of the ligand to the metal salt.
Characterization of these complexes relies on a suite of analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C=C bonds within the isoquinoline (B145761) ring.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, including ligand-based π-π* transitions and metal-centered d-d transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can confirm the structure and purity of the complex in solution.
Elemental Analysis: To determine the empirical formula of the complex and verify its stoichiometry.
Molar Conductivity Measurements: To establish whether the complex is an electrolyte or non-electrolyte in solution, which helps in determining if anions are part of the coordination sphere.
Transition metal complexes of isoquinoline are well-documented, providing a strong basis for predicting the behavior of its 6,8-dibromo derivative. For instance, reactions of isoquinoline (iQuin) with cobalt(II) and nickel(II) halides in acetonitrile have yielded complexes with varying stoichiometries, such as [Co(iQuin)₂Cl₂], [Co(iQuin)₄Br₂], and [Ni(iQuin)₄Cl₂]. up.ac.zafigshare.com These compounds have been characterized by single-crystal X-ray diffraction and magnetic susceptibility measurements. figshare.comresearchgate.net
It is anticipated that this compound would form analogous complexes, for example, of the type [M(6,8-DBIQ)₂X₂] (where M = Co(II), Ni(II), Cu(II), Pd(II); X = Cl, Br). The presence of two electron-withdrawing bromine atoms on the isoquinoline ring is expected to reduce the basicity of the nitrogen atom, potentially affecting the stability and formation kinetics of the complexes compared to those of unsubstituted isoquinoline. nih.gov
Table 1: Representative Transition Metal Complexes of Isoquinoline (Analogous to this compound)
| Formula | Metal Ion | Color | Geometry | Reference |
| [Co(iQuin)₂Cl₂] | Co(II) | Dark Blue | Tetrahedral | up.ac.za |
| [Co(iQuin)₄Br₂] | Co(II) | Pink | Octahedral | up.ac.za |
| [Ni(iQuin)₄Cl₂] | Ni(II) | Pale Blue | Octahedral | figshare.com |
| [Fe(iQuin)₄Cl₂] | Fe(II) | - | Octahedral | sci-hub.box |
The coordination chemistry of N-heterocyclic ligands with f-block elements is of growing interest, particularly for applications in luminescence and medical imaging. nih.gov While lanthanide and actinide ions are hard acids and typically prefer coordination with hard donors like oxygen, complexes with nitrogen-donor ligands can be formed.
Research has shown that isoquinoline derivatives can act as sensitizers for lanthanide ion luminescence when incorporated into polydentate ligands. mdpi.comnih.gov For example, isoquinoline-based polyaminocarboxylate ligands have been synthesized to create highly stable and luminescent Gd³⁺, Nd³⁺, and Yb³⁺ complexes for potential use as bimodal MRI and near-infrared (NIR) optical probes. nih.gov Similarly, lanthanide-radical dimeric complexes have been synthesized using a 5-isoquinoline-substituted nitronyl nitroxide ligand, demonstrating that the isoquinoline nitrogen can coordinate directly to the lanthanide ion (e.g., Tb³⁺, Gd³⁺, Yb³⁺). tandfonline.comresearchgate.net
The formation of stable complexes between this compound and f-block elements would likely require its incorporation into a multidentate, chelating framework. Studies on similar systems have noted that the stability of Eu(III) complexes with isoquinoline-based ligands tends to be lower than that of their pyridine (B92270) analogues, an effect attributed to increased steric hindrance from the fused benzene (B151609) ring. nih.gov The bulky bromine atoms at the 6 and 8 positions of this compound could further exacerbate these steric challenges.
Transition Metal Coordination Compounds
Ligand Field Theory and Electronic Properties of Complexes
Ligand Field Theory (LFT) describes the electronic structure of coordination compounds, focusing on the interaction between the metal d-orbitals and the ligand orbitals. In complexes of this compound, the nitrogen atom acts as a σ-donor by providing a lone pair of electrons to the metal ion. Like pyridine and isoquinoline, it can also act as a π-acceptor by using its π* orbitals to accept electron density from filled metal d-orbitals (back-bonding).
The two electron-withdrawing bromine atoms on the this compound ring are expected to have a significant impact on its ligand field strength. By pulling electron density away from the aromatic system, they reduce the σ-donating ability of the nitrogen atom. This would typically lead to a weaker ligand field and a smaller d-orbital splitting energy (Δo for octahedral complexes). A smaller Δo would favor the formation of high-spin complexes and result in electronic transitions (d-d transitions) occurring at lower energies (longer wavelengths) in the UV-Visible spectrum.
Magnetic susceptibility studies on analogous high-spin iron(II) complexes with isoquinoline, such as [Fe(iQuin)₄Cl₂], have been used to evaluate crystal-field parameters and distortions from ideal octahedral symmetry. sci-hub.box Similar studies on hypothetical complexes of this compound could elucidate the precise impact of the bromo-substituents on the electronic properties and magnetic behavior of the metal center.
Chelation and Denticity of Dibromoisoquinoline Ligands
Denticity refers to the number of donor atoms a single ligand uses to bind to a central metal ion. vulcanchem.com Ligands are classified based on their denticity:
Monodentate: Binds through one donor atom (e.g., NH₃, Cl⁻).
Bidentate: Binds through two donor atoms (e.g., ethylenediamine).
Polydentate: Binds through multiple donor atoms.
This compound is a monodentate ligand. It possesses a single donor site, the sp²-hybridized nitrogen atom (N2), and therefore forms only one coordinate bond with a metal ion.
Chelation is the formation of a ring structure when a bidentate or polydentate ligand binds to a metal ion. mdpi.com This process results in a "chelate," which is generally more stable than a complex formed with an equivalent number of monodentate ligands (the chelate effect). As a monodentate ligand, this compound cannot act as a chelating agent by itself. However, as seen in lanthanide chemistry, the this compound unit could be chemically linked to other donor groups to create a larger, polydentate ligand capable of chelation. nih.gov
Coordination Isomerism and Stereochemistry in Dibromoisoquinoline Complexes
Isomers are compounds that have the same molecular formula but different arrangements of atoms. In coordination chemistry, this can lead to compounds with distinct physical and chemical properties.
Coordination isomerism occurs in salts where both the cation and anion are complex ions, and it involves the exchange of ligands between the two coordination spheres. For a simple salt like [M(6,8-DBIQ)₄Cl₂], this type of isomerism is not possible. However, it could arise in a compound like [Co(6,8-DBIQ)₆][Cr(CN)₆], whose coordination isomer would be [Cr(6,8-DBIQ)₆][Co(CN)₆].
Stereoisomerism refers to isomers with the same connectivity but different spatial arrangements of ligands. The most common types are geometrical and optical isomerism. The stereochemistry of complexes containing this compound would depend on the coordination number and geometry.
Geometrical Isomerism (cis-trans): This type of isomerism is common in square planar and octahedral complexes.
For a hypothetical square planar complex of the type [M(6,8-DBIQ)₂X₂] , two isomers are possible: a cis isomer where the two this compound ligands are adjacent (90° apart), and a trans isomer where they are opposite (180° apart).
For an octahedral complex of the type [M(6,8-DBIQ)₄X₂] , cis and trans isomers are also possible, depending on the relative positions of the two 'X' ligands.
Optical Isomerism (Enantiomers): This occurs when a complex is chiral (non-superimposable on its mirror image). While the this compound ligand itself is achiral, it can be part of a chiral complex. For example, an octahedral complex with three different types of ligands or with chelating ligands can be chiral. A simple complex like [M(6,8-DBIQ)₂X₂Y₂] could exist as multiple diastereomers, some of which could be chiral and exist as a pair of enantiomers.
The study of such isomers is crucial as they can have different biological activities, catalytic efficiencies, and photophysical properties. nih.gov
Photocatalytic Applications and Photoredox Chemistry
Design of Dibromoisoquinoline-Derived Organic Photocatalysts
The rational design of an organic photocatalyst is crucial for its efficiency. Key parameters include strong absorption of visible light, a long-lived excited state, and suitable redox potentials to interact with substrates. usp.brresearchgate.net The isoquinoline (B145761) framework provides a robust and electronically tunable core that can be modified to meet these demands. The introduction of bromine atoms, as in dibromoisoquinolines, offers functional handles for further synthesis and can influence the molecule's photophysical properties.
A notable example involves the use of 5,8-dibromoisoquinoline (B186898) (BQ) as a monomer in the synthesis of a composite photocatalyst. nih.gov In this design, 5,8-dibromoisoquinoline is copolymerized with melamine (B1676169) to create a modified graphitic carbon nitride (g-C₃N₄) material, denoted as BQ/CN. nih.gov This process of "molecular doping" with the carbon-rich dibromoisoquinoline monomer serves several purposes:
Enhanced Surface Area: The incorporation of the BQ monomer into the triazine structure of the carbon nitride enhances the specific surface area. nih.gov
Improved Charge Separation: The modified material exhibits a decreased charge recombination rate and a longer lifespan for photoexcited charge carriers. nih.gov
Altered Optoelectronic Properties: The copolymerization tunes the energy bandgap, improving the absorption of visible light. nih.gov
These design features result in a photocatalyst with significantly enhanced performance in applications such as hydrogen evolution and pollutant degradation compared to unmodified carbon nitride. nih.gov
Another design strategy focuses on creating isoquinoline-derived diaryl ketones. One such photocatalyst was synthesized from isoquinoline-1-carbonitrile (B74398) and a Grignard reagent. This design was conceived to enhance the absorption of blue and visible light compared to conventional diaryl ketone photocatalysts, which often have limited absorption in the visible spectrum. Upon protonation, this catalyst shows substantial absorption in the visible range, a critical feature for efficient visible-light-driven photocatalysis.
Mechanisms of Photoredox Catalysis with Isoquinoline Derivatives
Photocatalysts function by absorbing a photon of light to reach an electronically excited state. usp.br This photoexcited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to engage in single-electron transfer (SET) with substrate molecules, initiating a chemical reaction. usp.brnih.gov
Photoinduced Electron Transfer (PET) or Single-Electron Transfer (SET) is the fundamental mechanism by which most photoredox catalysts operate. researchgate.net The process can occur via two main quenching cycles:
Oxidative Quenching Cycle: The excited photocatalyst (PC*) accepts an electron from a donor substrate, generating a radical cation of the substrate and the reduced form of the photocatalyst (PC•⁻). The reduced catalyst then transfers the electron to an acceptor, regenerating the ground-state catalyst (PC).
Reductive Quenching Cycle: The excited photocatalyst (PC*) donates an electron to an acceptor substrate, forming a radical anion of the substrate and the oxidized form of the photocatalyst (PC•⁺). The oxidized catalyst is subsequently reduced by a sacrificial donor, returning it to its ground state. usp.br
The utilization of photoredox catalysts in organic synthesis has become a powerful method for forming C-C and C-heteroatom bonds through these PET/SET mechanisms. researchgate.net
Upon absorbing light, the photocatalyst is promoted to an excited singlet state, which can then undergo intersystem crossing (ISC) to a longer-lived triplet state. This triplet state is often the key species involved in the subsequent chemical transformations. beilstein-journals.org
For an isoquinoline-derived diaryl ketone photocatalyst, a unique mechanism involving the excited state has been identified through time-resolved optical spectroscopic studies. This process is described as an "unconventional mechanism with ‘self-quenching’" to generate a reactive radical species.
The proposed mechanism is as follows:
The protonated photocatalyst is excited by visible light to its long-lived triplet excited state.
This triplet-excited molecule photo-oxidizes a ground-state molecule of the same photocatalyst in a "self-quenching" process.
This event generates two key species: the N-radical cation form of the photocatalyst and its one-electron reduced ketyl radical form.
The highly reactive isoquinoline N-radical cation then triggers a Hydrogen Atom Transfer (HAT) from a substrate (e.g., an alkane), generating a substrate radical.
This substrate radical is the key intermediate that participates in the subsequent bond-forming steps of the organic transformation.
This HAT process, initiated by the photochemically generated N-radical cation, is a powerful way to activate otherwise inert C-H bonds for further functionalization.
Photoinduced Electron Transfer (PET) Processes
Applications in Organic Transformations
The ability of dibromoisoquinoline-derived photocatalysts to generate radical intermediates under mild, light-driven conditions enables a variety of valuable organic transformations.
An isoquinoline-derived diaryl ketone has proven effective as a photocatalyst for oxidase-type C-H/C-H cross-coupling reactions, using air as the terminal oxidant. This method allows for the direct coupling of heteroarenes with both unactivated and activated alkanes, as well as aldehydes. The reaction demonstrates broad substrate scope, accommodating a wide range of heterocycles with various functional groups.
Table 1: Scope of Dehydrogenative C-H/C-H Coupling using an Isoquinoline-Derived Photocatalyst
| Heteroarene Substrate | Alkane/Aldehyde Partner | Product | Yield | Reference |
|---|---|---|---|---|
| Lepidine | Cyclohexane | 2-(Cyclohexyl)-4-methylquinoline | 81% | |
| Quinaldine | Cyclohexane | 2-(Cyclohexyl)quinoline | 72% | |
| Isoquinoline | Cyclohexane | 1-(Cyclohexyl)isoquinoline | 70% | |
| Benzothiazole | Cyclohexane | 2-(Cyclohexyl)benzothiazole | 85% | |
| Lepidine | Cyclooctane | 2-(Cyclooctyl)-4-methylquinoline | 78% | |
| Lepidine | Adamantane | 2-(Adamantan-1-yl)-4-methylquinoline | 76% | |
| Lepidine | Pivalaldehyde | 1-(4-Methylquinolin-2-yl)-2,2-dimethylpropan-1-one | 85% |
Beyond cross-coupling, these photocatalysts are used for the functionalization of substrates through degradation or other transformations. The composite photocatalyst synthesized using 5,8-dibromoisoquinoline (10BQ/CN) has shown high efficiency in environmental remediation by degrading organic pollutants under visible light. nih.gov
Table 2: Photocatalytic Performance of 5,8-Dibromoisoquinoline-based Carbon Nitride (10BQ/CN)
| Application | Catalyst | Performance Metric | Value | Reference |
|---|---|---|---|---|
| Hydrogen Evolution | Pure CN | H₂ Production Rate (μmol/h) | 71.9 | nih.gov |
| Hydrogen Evolution | 10BQ/CN | H₂ Production Rate (μmol/h) | 710.1 | nih.gov |
| Pollutant Degradation | Pure CN | RhB Degradation Rate Constant (k, min⁻¹) | 0.0094 | nih.gov |
| Pollutant Degradation | 10BQ/CN | RhB Degradation Rate Constant (k, min⁻¹) | 0.0312 | nih.gov |
The data indicates that the incorporation of 5,8-dibromoisoquinoline into the carbon nitride structure leads to a nearly 10-fold increase in the rate of photocatalytic hydrogen production and more than a 3-fold increase in the rate constant for the degradation of Rhodamine B (RhB), a model organic pollutant. nih.gov
Compound Index
Light-Driven Cross-Coupling Reactions
Photocatalytic Degradation of Environmental Pollutants
Heterogeneous photocatalysis is recognized as an advanced oxidation process (AOP) with significant potential for environmental remediation. mdpi.com This process utilizes semiconductor materials that, upon absorbing light, generate electron-hole pairs. mdpi.comusp.br These charge carriers can react with adsorbed molecules like water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.com These reactive species are capable of breaking down persistent organic pollutants into less harmful substances. mdpi.comnih.gov The efficiency of a photocatalyst is largely dependent on its ability to absorb light, separate the photogenerated charge carriers, and prevent their rapid recombination. mdpi.com
While research on 6,8-Dibromoisoquinoline itself in this specific application is not widely documented in the available literature, a study on its isomer, 5,8-dibromoisoquinoline (BQ) , provides insight into how this class of compounds can be utilized in photocatalysis for pollutant degradation. researchgate.net In this research, 5,8-dibromoisoquinoline was not used as a standalone photocatalyst but as a monomer incorporated into a carbon nitride (CN) framework through a copolymerization process. researchgate.net
Detailed Research Findings
A study focused on enhancing the photocatalytic performance of metal-free carbon nitride (CN) by using 5,8-dibromoisoquinoline (BQ) as a carbon-rich monomer. researchgate.net The resulting composite, a BQ-doped carbon nitride (BQ/CN), was synthesized via a conventional copolymerization process at 550°C under a nitrogen atmosphere. researchgate.net The incorporation of the BQ monomer into the triazine oligomers of CN was found to alter the optoelectronic properties of the material significantly. researchgate.net
The results indicated that the degradation of RhB followed pseudo-first-order kinetics. The performance of the optimized composite, labeled 10BQ/CN, was substantially higher than that of pure CN. researchgate.net
Table 1: Comparison of Photocatalytic Activity for 10BQ/CN vs. Pure CN
| Catalyst | Analyte | Metric | Value | Unit | Improvement vs. Pure CN |
| Pure CN | Rhodamine B | Rate Constant (k) | - | - | Baseline |
| 10BQ/CN | Rhodamine B | Rate Constant (k) | - | - | 3 times larger |
| Pure CN | Hydrogen (H₂) Production | Average Rate | 71.9 | µmol/h | Baseline |
| 10BQ/CN | Hydrogen (H₂) Production | Average Rate | 710.1 | µmol/h | ~10 times higher |
This table is generated based on comparative data presented in the research, which states the rate constant for Rhodamine B degradation was three times larger and H₂ production was approximately ten times higher for 10BQ/CN compared to pure CN. researchgate.net
The findings illustrate that incorporating a dibromoisoquinoline structure into a semiconductor like carbon nitride can be a viable strategy for developing more efficient photocatalysts. researchgate.net The enhancement is attributed to improved charge separation and a greater surface area for reaction, which are key goals in the design of advanced photocatalytic materials for environmental clean-up. mdpi.comresearchgate.net
Derivatization Strategies for Enhanced Chemical Functionality
Selective Functionalization at Bromine Positions
The carbon-bromine bonds at the C6 and C8 positions are primary sites for modification, most commonly through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups. The differential reactivity of the two bromine positions can potentially be exploited for selective, stepwise functionalization.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, widely used for forming C-C bonds by reacting an organoboron compound with an organohalide. libretexts.orgmdpi.com For 6,8-Dibromoisoquinoline, this reaction provides a powerful method for introducing aryl or alkyl substituents at the bromine-bearing positions.
The general reaction involves a palladium catalyst, a base, and an organoboronic acid or ester. The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Research on other dihaloisoquinolines demonstrates that site-selective Suzuki-Miyaura coupling is feasible. For instance, 4,7-dibromoisoquinoline (B2552341) has been shown to react selectively at the C7 position, while 1,6-dichloroisoquinoline (B1323182) undergoes coupling preferentially at C1. nih.govrsc.org This selectivity is influenced by factors such as the electronic environment of the carbon-halogen bond and steric hindrance around the reaction site. In the case of this compound, the relative reactivity of the C6-Br and C8-Br bonds would depend on the specific catalyst, ligand, and reaction conditions employed. The steric hindrance at the C8 position, being adjacent to the fused benzene (B151609) ring, may differ from the C6 position, potentially allowing for controlled, selective mono-functionalization before proceeding to a second coupling reaction.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Application |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | General aryl-aryl coupling mdpi.com |
| PdCl₂(dppf) | (dppf) | K₂CO₃ | DME | Coupling of heterocyclic halides nih.gov |
| Pd(PPh₃)₄ | PPh₃ | TBAA | NMP | Coupling of aryl iodides and bromides wikipedia.org |
This table presents generally applicable systems; specific optimization for this compound would be required.
Beyond the Suzuki reaction, other palladium-catalyzed cross-couplings offer alternative routes to functionalize this compound.
Stille Coupling involves the reaction of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin reagents is a significant drawback. organic-chemistry.org The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. scribd.com This method could be applied to this compound to introduce alkyl, vinyl, or aryl groups. orgsyn.org
Sonogashira Coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is exceptionally useful for introducing alkynyl moieties, which are valuable handles for further transformations or for constructing materials with specific electronic properties. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgscielo.org.za The applicability of this reaction to dibrominated isoquinolines is established, for example, with 6,7-Dibromoisoquinoline, which can be used in cross-coupling chemistry to introduce alkynyl groups. vulcanchem.com
Negishi Coupling utilizes an organozinc reagent to couple with an organohalide. wikipedia.orgorganic-chemistry.org A significant advantage of the Negishi reaction is its broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can allow for reactions to proceed under milder conditions. Recent developments have focused on mechanochemical methods for generating the organozinc species and performing the coupling in a single step. nih.gov
Table 2: Comparison of Cross-Coupling Reactions for this compound
| Coupling Reaction | Organometallic Reagent | Key Features | Potential Application for this compound |
|---|---|---|---|
| Stille | Organostannane (R-SnR'₃) | Stable reagents; broad scope. wikipedia.orgorganic-chemistry.org | Introduction of diverse aryl and vinyl groups. |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Introduces alkynyl groups; uses Pd/Cu catalysis. organic-chemistry.org | Synthesis of rigid, linear structures and precursors for further chemistry. |
| Negishi | Organozinc (R-ZnX) | High reactivity; broad scope including sp³ carbons. wikipedia.org | Coupling with alkyl fragments and other complex organic moieties. |
Suzuki-Miyaura Coupling for Aryl/Alkyl Substitutions
Derivatization for Conjugation with Other Molecular Systems
The functionalization of this compound is often a means to an end: the conjugation of the isoquinoline (B145761) core to other molecular systems. The cross-coupling reactions discussed in section 9.1 are the primary tools for this purpose. By choosing an appropriate coupling partner, the this compound scaffold can be linked to:
Biomolecules: Attaching the scaffold to peptides, nucleic acids, or carbohydrates to create probes for studying biological processes or as a component of potential therapeutic agents.
Polymers: Incorporating the rigid, aromatic isoquinoline unit into polymer chains to create materials with tailored electronic, optical, or thermal properties.
Fluorescent Dyes: Coupling with fluorophores to develop sensors or imaging agents where the isoquinoline unit may serve to modulate the photophysical properties of the dye.
Solid Supports: Immobilizing the molecule on a solid phase for use in high-throughput screening or as a heterogeneous catalyst.
Strategies for Isotopic Labelling and Tracers
Isotopic labeling is a critical technique in drug development and metabolic research for tracking the fate of a molecule in a biological system (absorption, distribution, metabolism, and excretion). this compound can be labeled with stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C).
Strategies for labeling include:
Synthesis from Labeled Precursors: The most straightforward approach is to perform the total synthesis of the isoquinoline ring using starting materials that already contain the desired isotope. This allows for precise placement of the label.
Labeled Reagents in Derivatization: Isotopes can be introduced during the functionalization steps. For example, using a ¹³C-labeled methyl iodide for N-alkylation or a deuterated boronic acid in a Suzuki coupling would introduce the label at a specific position on the final molecule. The feasibility of such strategies is supported by work on related compounds, such as the potential for isotopic labeling of 3,4-dibromoisoquinoline. lookchem.com
Hydrogen-Isotope Exchange: For deuterium (B1214612) or tritium (B154650) labeling, it may be possible to perform an exchange reaction on the final compound under acidic, basic, or metal-catalyzed conditions, although this can sometimes lead to a lack of regioselectivity.
These labeled tracers are invaluable for quantitative analysis by mass spectrometry or for imaging studies. scripps.edu
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4,7-Dibromoisoquinoline |
| 1,6-Dichloroisoquinoline |
| 6,7-Dibromoisoquinoline |
| 3,4-Dibromoisoquinoline |
| Isoquinoline |
| Isoquinolinium salts |
| Isoquinoline N-oxide |
| m-Chloroperoxybenzoic acid (m-CPBA) |
| Organoboronic acid |
| Organostannane |
| Organozinc reagent |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Triphenylphosphine (B44618) (PPh₃) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Tetra-n-butylammonium acetate (TBAA) |
| N-Methyl-2-pyrrolidone (NMP) |
| 1,2-Dimethoxyethane (DME) |
Future Research Directions and Emerging Paradigms
Integration with Flow Chemistry and Automated Synthesis
The synthesis of 6,8-dibromoisoquinoline and its derivatives often involves multi-step processes, including potentially hazardous bromination and nitration reactions. google.com The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the efficiency, safety, and scalability of these processes. syrris.comrsc.org
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages. mdpi.comsyrris.com These include superior control over reaction parameters like temperature and mixing, improved heat transfer, and enhanced safety profiles when handling hazardous intermediates. amt.uk For the synthesis of this compound, flow reactors could be particularly beneficial for the bromination steps, allowing for precise stoichiometric control and minimizing the formation of poly-brominated byproducts.
Automated synthesis platforms, often coupled with flow chemistry systems, can accelerate the discovery and optimization of novel derivatives. syrris.comd-nb.info These systems can systematically vary reagents and reaction conditions to rapidly generate libraries of this compound-based compounds. syrris.com By integrating in-line analysis and machine learning algorithms, these platforms can autonomously optimize reaction conditions for yield and purity, significantly reducing development time and resources. rsc.orgd-nb.info This approach would enable the efficient exploration of the chemical space around the this compound core, facilitating the rapid identification of molecules with desired properties for various applications. syrris.com
Exploration of Bio-orthogonal Reactions with Dibromoisoquinoline Scaffolds
Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions have become indispensable tools for studying biomolecules in their natural environment. acs.orgnih.gov The this compound scaffold represents a promising, yet underexplored, platform for the development of new bio-orthogonal probes.
The bromine atoms on the isoquinoline (B145761) ring are ideal handles for introducing bio-orthogonal functional groups through cross-coupling reactions. For instance, groups like azides or alkynes, which are central to "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), could be installed. wikipedia.orgresearchgate.net These modified dibromoisoquinoline derivatives could then be used to label proteins, glycans, or lipids within living cells for imaging and tracking purposes. nih.govnih.gov
Furthermore, the inherent fluorescence of the isoquinoline core could be modulated by the substituents attached at the 6- and 8-positions, potentially leading to the development of "turn-on" fluorescent probes. Such probes would only become fluorescent upon reacting with their biological target, providing high signal-to-noise ratios for cellular imaging. The development of these tools would first involve synthesizing a range of 6,8-disubstituted isoquinolines and studying how different functional groups affect their photophysical properties.
Advanced Characterization Techniques for In Situ Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. rsc.org Advanced characterization techniques that allow for the real-time, in situ monitoring of reactions involving this compound can provide invaluable mechanistic insights. rsc.org
Spectroscopic methods such as Process Analytical Technology (PAT) using infrared (IR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, can track the concentration of reactants, intermediates, and products in real time. numberanalytics.comresearchgate.netrsc.org Applying these techniques to the synthesis of this compound or its subsequent functionalization (e.g., in catalytic cross-coupling reactions) would allow for the identification of transient intermediates and the elucidation of kinetic profiles. numberanalytics.com For example, in situ monitoring could reveal the precise role of catalysts and additives in directing the regioselectivity of substitutions. mdpi.com
Mass spectrometry techniques, particularly when coupled with computational chemistry, are powerful tools for identifying reaction intermediates and understanding catalytic cycles. rsc.org Techniques like Photoionization Mass Spectrometry can detect elusive reactive intermediates, providing direct evidence for proposed mechanistic pathways. rsc.org Studying the functionalization of the C-Br bonds of this compound with these advanced methods could lead to the development of more efficient and selective synthetic protocols.
Development of Novel Catalytic Systems Utilizing Dibromoisoquinoline Derivatives
Isoquinoline derivatives have shown potential as ligands in transition metal catalysis. researchgate.net The this compound scaffold offers a unique platform for designing novel ligands for a variety of catalytic transformations. The two bromine atoms can be replaced with various coordinating groups through established cross-coupling chemistry, allowing for the fine-tuning of the ligand's steric and electronic properties.
For example, phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties could be introduced at the 6- and 8-positions to create novel bidentate ligands. The rigid isoquinoline backbone would provide a well-defined geometry, which could impart high selectivity in asymmetric catalysis. The electronic nature of the isoquinoline ring system, influenced by substituents, could modulate the activity of the metal center.
Furthermore, the development of dual catalytic systems, where two distinct catalysts work in concert to promote a transformation, is a rapidly growing area of research. nih.gov Derivatives of this compound could be designed to act as one component of such a system, perhaps as a photocatalyst that absorbs light and initiates a radical process, while a second metal catalyst controls the final bond-forming step. The modular nature of the scaffold would allow for systematic modification to optimize the performance of these novel catalytic systems. nih.gov
Expansion into Quantum Materials and Spintronics
The unique electronic and photophysical properties of the isoquinoline ring system make its derivatives interesting candidates for applications in materials science, including organic electronics. numberanalytics.comnumberanalytics.comacs.org The introduction of two heavy bromine atoms in this compound can significantly influence these properties through spin-orbit coupling effects, opening up possibilities in the advanced fields of quantum materials and spintronics. ontosight.ai
Quantum materials exhibit properties that can only be explained by quantum mechanics, such as superconductivity or topological states. fz-juelich.dempg.de Spintronics, or spin electronics, aims to utilize the intrinsic spin of the electron in addition to its charge for information processing. nih.gov The development of organic-based materials for these applications is highly desirable due to their potential for low-cost fabrication and chemical tunability.
Future research could focus on synthesizing polymers or extended molecular systems incorporating the this compound unit. The strong spin-orbit coupling induced by the bromine atoms could facilitate intersystem crossing, a key process in materials for organic light-emitting diodes (OLEDs) and for generating spin-polarized currents. ontosight.ai By systematically replacing the bromine atoms with other functional groups, researchers could tune the electronic bandgap, charge transport properties, and magnetic interactions within these materials, exploring their potential for use in next-generation electronic and spintronic devices. nih.govarxiv.orgaps.org
Q & A
Q. What are the established synthesis methods for 6,8-dibromoisoquinoline, and how can reaction yields be optimized?
Methodological Answer: this compound is synthesized via bromination of 1,2,3,4-tetrahydroquinoline using dibromine (Br₂) or brominating agents like N-bromosuccinimide (NBS). A reported method involves dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in benzene under argon, followed by purification via silica column chromatography (hexane/EtOAc) . Optimization strategies include:
- Temperature control: Refluxing at 353 K for 36 hours ensures complete dehydrogenation.
- Solvent choice: Dry benzene minimizes side reactions.
- Workup: Recrystallization improves purity. Typical yields range from 50–70%, with impurities managed via iterative column chromatography.
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key findings include:
- Planarity: The quinoline core has an RMS deviation of 0.027 Å, with bromine atoms at positions 6 and 8 inducing minimal distortion .
- Intermolecular interactions: π–π stacking between adjacent pyridine and benzene rings (Cg⋯Cg distance: 3.634 Å) stabilizes the crystal lattice .
- Torsion angles: Br–C–C–Br angles near 180° confirm minimal steric hindrance .
Table 1: Key crystallographic parameters for this compound
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 7.324 Å |
| b = 13.452 Å | |
| c = 9.871 Å | |
| π–π stacking distance | 3.634 Å |
Q. What solvents and handling conditions are recommended for this compound?
Methodological Answer:
- Solubility: The compound is sparingly soluble in polar solvents but dissolves in chloroform, dichloromethane (DCM), and dimethyl sulfoxide (DMSO) based on analogs like 5,8-dibromoisoquinoline .
- Handling:
- Use inert atmospheres (argon/nitrogen) to prevent degradation.
- Store in amber vials at 2–8°C to avoid photolytic debromination.
- Avoid aqueous environments due to potential hydrolysis.
Q. What are typical chemical reactions involving this compound?
Methodological Answer: The compound undergoes:
- Nucleophilic substitution: Bromine atoms at positions 6 and 8 are displaced by amines, alkoxides, or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Cross-coupling reactions: Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ catalysts yield biaryl derivatives .
- Metal-halogen exchange: Lithium-halogen exchange at low temperatures (-78°C) generates intermediates for further functionalization .
Advanced Research Questions
Q. How do bromine substituents influence the reactivity and electronic properties of this compound?
Methodological Answer: Dual bromination at positions 6 and 8 enhances:
- Electrophilicity: Electron-withdrawing bromines activate the ring for nucleophilic attack, particularly at positions 1 and 3.
- Lipophilicity: Increased logP values improve membrane permeability in biological assays .
- Steric effects: The 6,8-dibromo configuration minimizes steric clashes compared to 5,7-dibromo analogs, favoring regioselective substitutions .
Computational Insight:
DFT studies (B3LYP/6-31G*) show reduced electron density at C1 and C3 (Mulliken charges: -0.12 and -0.09), aligning with observed reactivity in cross-coupling reactions.
Q. What strategies mitigate challenges in regioselective functionalization of this compound?
Methodological Answer:
- Directing groups: Introduce temporary groups (e.g., –OMe) at position 1 to steer metalation or substitution.
- Temperature modulation: Lower temperatures (-30°C) favor mono-substitution, while higher temperatures (80°C) promote di-substitution .
- Catalytic systems: Use Pd-XPhos complexes to enhance selectivity in cross-couplings .
Q. How can π–π stacking interactions in this compound crystals inform material design?
Methodological Answer: The π–π stacking distance (3.634 Å) suggests potential for:
Q. What methodologies assess the biological activity of this compound derivatives?
Methodological Answer:
- In vitro assays:
- Structure-activity relationship (SAR): Correlate substituent electronegativity (Hammett σ values) with bioactivity trends .
Q. How can conflicting data on reaction yields be resolved in this compound synthesis?
Methodological Answer: Yield discrepancies (e.g., 50% vs. 70%) arise from:
Q. What advanced techniques validate regioisomer formation in substituted derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
